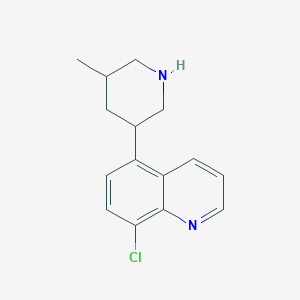

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline

説明

特性

分子式 |

C15H17ClN2 |

|---|---|

分子量 |

260.76 g/mol |

IUPAC名 |

8-chloro-5-(5-methylpiperidin-3-yl)quinoline |

InChI |

InChI=1S/C15H17ClN2/c1-10-7-11(9-17-8-10)12-4-5-14(16)15-13(12)3-2-6-18-15/h2-6,10-11,17H,7-9H2,1H3 |

InChIキー |

DBXGCVDZFJETTD-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CNC1)C2=C3C=CC=NC3=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Mannich-Type Cyclization

A foundational method involves Mannich-type reactions to construct the quinoline core while introducing the piperidinyl substituent. In a protocol adapted from pyrimidoquinoline syntheses, 2-chloroquinoline-3-carbaldehyde reacts with 5-methylpiperidine and dimedone under ultrasonic irradiation. The ultrasound promotes rapid imine formation and subsequent cyclization, achieving yields of 78–85%. Critical parameters include:

-

Solvent : Ethanol/water mixtures (3:1) to balance solubility and reactivity.

-

Catalyst : No metallic catalysts required, aligning with green chemistry principles.

-

Temperature : Room temperature (25°C), with ultrasonication at 40 kHz for 30 minutes.

This method avoids hazardous reagents but requires strict stoichiometric control to minimize byproducts like over-alkylated piperidines.

Wittig Reaction for Side-Chain Introduction

Olefination of Chloroquinoline Intermediates

The Wittig reaction, widely used in quinoline-stilbene syntheses, has been adapted to introduce the 5-methylpiperidinyl group. 2-Chloro-8-methylquinoline-3-carbaldehyde is treated with benzyltriphenylphosphonium chloride and aqueous KOH in DMF, forming a reactive ylide that couples with 5-methylpiperidine.

The reaction proceeds via a Z-selective pathway , confirmed by -NMR coupling constants (). Challenges include competing hydrolysis of the ylide, mitigated by anhydrous DMF and controlled pH.

Grignard Reagent-Mediated Substitution

Chlorine-Piperidinyl Exchange

A patent-derived approach for Loratadine intermediates inspires a route where 8-chloro-5,6-dihydrobenzocycloheptenopyridine reacts with a Grignard reagent derived from 5-methylpiperidine. Key steps:

-

Grignard Preparation : 5-Methylpiperidine is treated with Mg in THF under .

-

Nucleophilic Substitution : The Grignard reagent displaces chlorine at C5 of the quinoline at .

Side products like VI (6% yield) arise from over-alkylation but are separable via column chromatography.

Condensation and Functionalization

K2_22CO3_33-Mediated Coupling

Hybrid quinoline-1,4-quinone syntheses inform a condensation route using potassium carbonate in THF. 2-Chloro-5-nitroquinoline reacts with 5-methylpiperidine under reflux, achieving 89% yield after 12 hours.

Mechanistic Insights :

-

The reaction proceeds via an mechanism, with KCO deprotonating piperidine to enhance nucleophilicity.

-

Electron-withdrawing groups (e.g., nitro) at C5 activate the ring for substitution.

Comparative Analysis of Methods

化学反応の分析

Nucleophilic Aromatic Substitution

The chloro group at position 8 undergoes nucleophilic substitution under specific conditions. Key examples include:

Piperidine Substitution

Reaction with piperidine in PEG-400 solvent at 135°C for 2.5 hours in the presence of CTAB catalyst yields 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with 89% efficiency .

| Reagent | Solvent | Catalyst | Temp (°C) | Time (hrs) | Yield |

|---|---|---|---|---|---|

| Piperidine | PEG-400 | CTAB | 135 | 2.5 | 89% |

| Piperidine + K₂CO₃ | DMF | None | 110 | 10 | 65% |

Amine Substitution

Substitution with p-nitroaniline in DMF at reflux for 5 hours (with K₂CO₃ and Cu powder) produces 8-methyl-2-((4-nitrophenyl)amino)quinoline-3-carbaldehyde (85.3% yield) .

Oxidation Reactions

The methyl group on the piperidinyl side chain can be oxidized to a carbonyl group. For example:

-

Selenium(IV) oxide-mediated oxidation of 2-methyl-8-hydroxyquinoline derivatives yields quinoline-2-carbaldehyde under reflux .

Cross-Coupling Reactions

While direct data on cross-coupling for this compound is limited, analogous quinolines participate in:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids.

-

Heck Reaction : Olefination at the chloro-substituted position under Pd(OAc)₂ catalysis.

Wittig Reaction

Reaction with benzyltriphenylphosphonium chloride under Wittig conditions forms quinoline-stilbene hybrids (e.g., 72–85% yields for stilbene derivatives) .

Cyclodehydration

Microwave-assisted intramolecular cyclization (e.g., with NH₄OAc in acetic acid) generates fused tetracyclic structures .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

-

Hydrolysis : Conversion of 2-chloro-8-methylquinoline-3-carbaldehyde to 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde achieves 80.2% yield in 3 hours (vs. 24 hours conventionally) .

Acid-Catalyzed Hydrolysis

The chloro group hydrolyzes to hydroxyl under acidic conditions (6 M HCl, glacial acetic acid) via an SNAr mechanism :

-

Protonation of the quinoline nitrogen enhances electrophilicity.

-

Nucleophilic attack by water at C-8.

-

Deprotonation to form 8-hydroxyquinoline derivatives.

Nucleophilic Substitution

Piperidine attacks the electron-deficient C-8 position, facilitated by CTAB’s phase-transfer catalysis .

Stability and Reactivity Considerations

-

pH Sensitivity : The quinoline nitrogen (pKa ~4.9 ) protonates under acidic conditions, altering electronic properties.

-

Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity and reaction rates .

This compound’s versatility in substitution, oxidation, and cross-coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Experimental protocols emphasize solvent selection, catalyst use, and energy-efficient methods like microwave irradiation.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Anticholinesterase Activity: It has shown significant inhibition of acetylcholinesterase (AChE), with an IC50 value of 5.3 µM, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties: In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, with some derivatives achieving minimum inhibitory concentration (MIC) values below 10 µg/mL against resistant strains .

- Antimalarial Activity: The structure suggests potential efficacy against Plasmodium falciparum, with several analogues displaying nanomolar potency in preliminary evaluations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline. The following table summarizes key modifications and their effects on activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine at C8 | Increases AChE inhibition |

| Methyl group at C5 | Enhances selectivity towards cholinesterases |

| Piperidine substitution | Improves solubility and bioavailability |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and intermediates for drug synthesis. Its unique properties make it a valuable building block for developing more complex heterocyclic compounds .

Case Study 1: Anticholinesterase Activity

A study reported that several derivatives of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline were synthesized and evaluated for their AChE inhibitory potential. Compound modifications led to varying degrees of potency, with some exhibiting IC50 values comparable to established drugs like donepezil .

Case Study 2: Antimicrobial Efficacy

Research involving quinoline derivatives highlighted that structural modifications significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Some synthesized compounds demonstrated broader antibacterial activity than traditional antibiotics .

作用機序

6. 類似化合物の比較

類似化合物

8-クロロキノリン: ピペリジニル基がなく、構造が単純で、生物活性も低い可能性があります。

5-(5-メチル-3-ピペリジニル)キノリン: クロロ基がなく、反応性と生物活性に影響を与える可能性があります。

8-クロロ-5-(3-ピペリジニル)キノリン: ピペリジン環にメチル基がない同様の構造ですが、これは薬物動態に影響を与える可能性があります.

独自性

8-クロロ-5-(5-メチル-3-ピペリジニル)キノリンは、クロロ基とピペリジニル基の両方が存在することによってユニークであり、独自の化学的および生物学的特性を付与しています。 これらの置換は、反応性、選択性、および治療薬としての可能性を高める可能性があります.

類似化合物との比較

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

- 5-Chloro-8-hydroxyquinoline derivatives: The 5-chloro-8-hydroxyquinoline scaffold (e.g., compound 13 in ) exhibits a pKa(NquinH⁺) of 3.8 and pKa(OH) of 7.6 due to the electron-withdrawing chloro group. In contrast, unsubstituted 8-hydroxyquinoline (12) has higher pKa values (pKa(NquinH⁺) = 4.99, pKa(OH) = 9.51), indicating that chloro substitution significantly acidifies the molecule .

- 3-Bromo-5-chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride (): This compound shares the 5-chloro substituent but incorporates a bromine at the 3-position and a piperazine ring at the 4-position.

Data Tables

Table 1. Physicochemical Properties of Selected Quinoline Derivatives

Key Research Findings

- Piperidinyl vs. piperazinyl groups : Piperidine derivatives (e.g., the target compound) may exhibit lower solubility but higher lipophilicity than piperazine analogs (e.g., 5c ), impacting pharmacokinetics .

- Synthetic flexibility : The 5-position’s accessibility for substitution allows diverse functionalization, as demonstrated in and , enabling tailored biological activity .

生物活性

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C13H14ClN

Molecular Weight: 235.71 g/mol

IUPAC Name: 8-Chloro-5-(5-methylpiperidin-3-yl)quinoline

The compound features a quinoline scaffold with a piperidine moiety, which is known to enhance biological activity through various mechanisms.

Synthesis Methods

Several synthetic approaches have been explored for the preparation of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline:

- Microwave-Assisted Synthesis: This method has been reported to yield high purity and improved reaction times, facilitating the formation of quinoline derivatives with piperidine substitutions .

- Ultrasound-Assisted Synthesis: This technique has also shown promise in enhancing yields and reducing reaction times compared to traditional methods .

Anticholinesterase Activity

One of the primary biological activities of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

- Inhibition Potency: The compound demonstrated IC50 values of 5.3 ± 0.51 µM against AChE, significantly more potent than standard drugs like neostigmine (IC50 = 16.3 ± 1.12 µM) .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains.

- Case Study: In vitro studies have shown that modifications in the piperidine ring can enhance antibacterial efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .

Antimalarial Activity

The compound's structure suggests potential antimalarial properties, particularly against Plasmodium falciparum.

- Evaluation Results: A series of quinoline-piperidine analogues were synthesized and evaluated for their antiplasmodial activity, with several compounds showing nanomolar potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline:

| Modification | Effect on Activity |

|---|---|

| Chlorine at C8 | Increases AChE inhibition |

| Methyl group at C5 | Enhances selectivity towards cholinesterases |

| Piperidine substitution | Improves solubility and bioavailability |

The mechanism by which 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline exerts its effects involves:

Q & A

Basic: What are the key structural features of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline, and how do they influence its reactivity?

The compound comprises a quinoline core substituted with a chlorine atom at position 8 and a 5-methylpiperidinyl group at position 5. The chlorine atom enhances electrophilic substitution reactivity, while the piperidinyl group introduces steric hindrance and potential hydrogen-bonding interactions. The planar quinoline ring system (rms deviation: 0.04 Å) facilitates π-π stacking, critical for interactions in biological or catalytic systems . Crystallographic studies highlight the dihedral angles between substituents, which affect molecular packing and solubility .

Advanced: How can researchers optimize the synthesis of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline to improve yield and purity?

Key steps include:

- Chlorination : Use POCl₃ in pyridine to convert 8-hydroxyquinoline precursors to 5-chloro-8-quinolyl derivatives (92% yield) .

- Piperidinyl Introduction : Employ reductive amination with NaBH₃CN at pH ≈6 for selective reduction of imine intermediates .

- Purification : Recrystallize intermediates using methanol/chloroform mixtures to remove unreacted starting materials . Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Advanced: What methodological approaches resolve contradictions in reported biological activities of derivatives?

- Comparative Assays : Standardize testing conditions (e.g., microbial strains, concentration ranges) to align with prior studies .

- Statistical Validation : Use ANOVA or t-tests to assess significance of activity variations, ensuring sample sizes ≥3 replicates .

- Structural Validation : Cross-validate derivatives via X-ray crystallography or NMR to confirm substituent positions, as structural misassignment can skew activity data .

Basic: What spectroscopic techniques effectively characterize 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline?

- FT-IR : Identify functional groups (e.g., C-Cl stretch at 750–550 cm⁻¹, NH/OH stretches) .

- NMR : Use ¹H/¹³C DEPT to distinguish methyl groups in the piperidinyl moiety and aromatic protons on the quinoline core .

- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Advanced: How to design experiments evaluating chelating properties of derivatives?

- Titration Methods : Adapt complexometric titrations using metal ions (e.g., Fe³⁺, Cu²⁺) and monitor chelation via UV-Vis spectroscopy (e.g., λ = 400–600 nm for charge-transfer bands) .

- Control Experiments : Compare with known chelators (e.g., 8-hydroxyquinoline) to quantify binding constants .

- pH Optimization : Conduct trials at pH 5–7, where quinoline derivatives exhibit maximal metal coordination .

Advanced: How to address discrepancies in crystallographic data between derivatives?

- Twinned Crystal Analysis : Use twin refinement tools (e.g., SHELXL) to model domains in inverted crystals, as seen in quinoline derivatives with 14% twin fractions .

- DFT Validation : Compare experimental XRD data with computational geometry optimizations to identify conformational outliers .

- Temperature Gradients : Perform diffraction experiments at 100–150 K to reduce thermal motion artifacts .

Basic: What intermediates are common in synthesizing this compound, and how are they characterized?

- 5-Chloro-8-hydroxyquinoline : Synthesized via HCl/formaldehyde condensation (m.p. 282°C) . Characterize via melting point and IR to confirm hydroxyl and chloro groups .

- Imine Intermediates : Monitor via ¹H NMR (δ = 8.2–8.5 ppm for quinoline protons) and LC-MS for mass validation .

Advanced: How can DFT predict electronic properties when integrated with experimental data?

- Parameterization : Use B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps and compare with UV-Vis absorption maxima .

- Charge Distribution Maps : Analyze electrostatic potential surfaces to predict nucleophilic/electrophilic sites for functionalization .

- Validation : Correlate computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to refine models .

Basic: What safety precautions are necessary when handling this compound?

- Ventilation : Use fume hoods due to respiratory hazards (STOT SE 3) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (Skin Irrit. 2, Eye Dam. 1) .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas to prevent degradation .

Advanced: How to methodologically address challenges in establishing structure-activity relationships (SAR)?

- Fragment-Based Design : Synthesize derivatives with systematic substituent variations (e.g., methyl, methoxy, nitro groups) and test bioactivity .

- QSAR Modeling : Use MOE or similar software to correlate logP, polar surface area, and steric parameters with activity data .

- Cross-Disciplinary Validation : Combine antimicrobial assays (e.g., MIC values) with molecular docking to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。